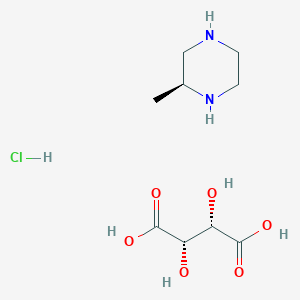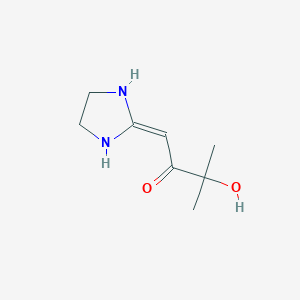
3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one is a chemical compound with a unique structure that includes both a hydroxy group and an imidazolidinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cycloaddition of functionalized aldo- and ketonitrones with 2-(2-oxoindoline-3-ylidene)acetates . This reaction proceeds with good selectivity and can be controlled to yield the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The imidazolidinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and imidazolidinylidene moiety can form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxoindoline-3-ylidene)acetates: These compounds share structural similarities and are used in similar synthetic applications.
N-(2,2-Dichloro-1-cyanoethenyl)amides: These compounds also contain imidazolidinylidene moieties and undergo similar chemical reactions.
Uniqueness
3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to participate in both oxidation and reduction reactions, as well as its potential in medicinal chemistry, sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
3-hydroxy-1-imidazolidin-2-ylidene-3-methylbutan-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,12)6(11)5-7-9-3-4-10-7/h5,9-10,12H,3-4H2,1-2H3 |
Clé InChI |
NNTYBYWCPKAVQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C=C1NCCN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


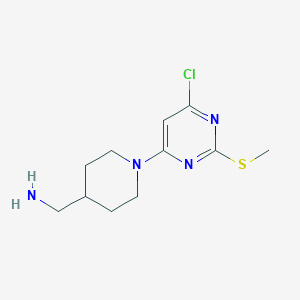
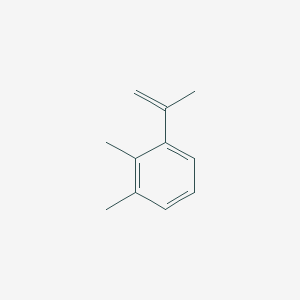
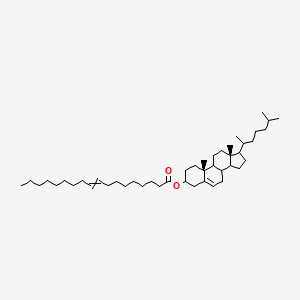
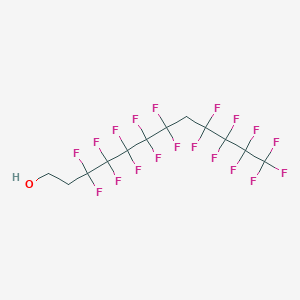

![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride](/img/structure/B12821404.png)
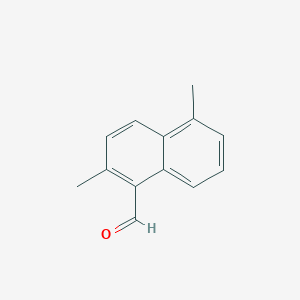
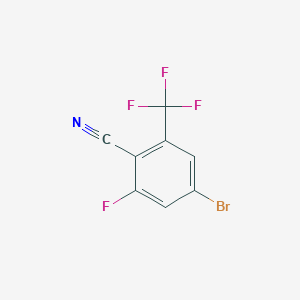
![5-fluoro-6-nitro-1H-benzo[d]imidazole](/img/structure/B12821423.png)
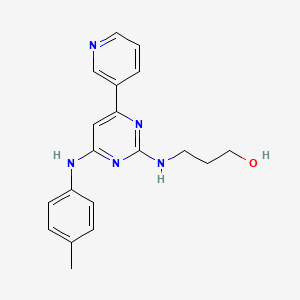
![calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12821455.png)
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12821458.png)
